7-Chloro-N,N,4-trimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

pKa ionization pH-dependent solubility

7-Chloro-N,N,4-trimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 1222859-26-8; molecular formula C₁₂H₁₃ClN₂O₃S; MW 300.76 g/mol) is a fully N,N-disubstituted (tertiary) 2-oxo-1,2-dihydroquinoline-6-sulfonamide bearing a 7-chloro substituent and a 4-methyl group on the quinoline core. It belongs to a broader class of dihydroquinoline-6-sulfonamides that have been investigated as voltage-gated sodium channel (Nav, particularly Nav1.7) inhibitors in pain indications as well as thiazide-like diuretic agents.

Molecular Formula C12H13ClN2O3S
Molecular Weight 300.76
CAS No. 1222859-26-8
Cat. No. B2595905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-N,N,4-trimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide
CAS1222859-26-8
Molecular FormulaC12H13ClN2O3S
Molecular Weight300.76
Structural Identifiers
SMILESCC1=CC(=O)NC2=CC(=C(C=C12)S(=O)(=O)N(C)C)Cl
InChIInChI=1S/C12H13ClN2O3S/c1-7-4-12(16)14-10-6-9(13)11(5-8(7)10)19(17,18)15(2)3/h4-6H,1-3H3,(H,14,16)
InChIKeyAZCBQJBTEILIRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-N,N,4-trimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 1222859-26-8): Structural Identity and Procurement-Relevant Classification


7-Chloro-N,N,4-trimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 1222859-26-8; molecular formula C₁₂H₁₃ClN₂O₃S; MW 300.76 g/mol) is a fully N,N-disubstituted (tertiary) 2-oxo-1,2-dihydroquinoline-6-sulfonamide bearing a 7-chloro substituent and a 4-methyl group on the quinoline core. It belongs to a broader class of dihydroquinoline-6-sulfonamides that have been investigated as voltage-gated sodium channel (Nav, particularly Nav1.7) inhibitors in pain indications as well as thiazide-like diuretic agents. [1][2] Critically, the N,N-dimethylsulfonamide moiety distinguishes this compound from the more commonly encountered primary (SO₂NH₂) and secondary (SO₂NHR) sulfonamide analogs within the same quinoline scaffold, imparting distinct ionization behavior, hydrogen-bonding capacity, and metabolic stability profiles that are directly relevant to experimental design and procurement decisions. [3]

Why 7-Chloro-N,N,4-trimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide Cannot Be Swapped with Unsubstituted or Secondary Sulfonamide Analogs


The tertiary sulfonamide group (-SO₂N(CH₃)₂) in this compound fundamentally alters its ionization, molecular recognition, and metabolic profile in ways that prevent interchangeable use with primary (-SO₂NH₂) or secondary (-SO₂NHR) sulfonamide analogs sharing the same quinoline core. Primary quinoline-6-sulfonamides possess an ionizable acidic proton (pKₐ ~8.9–10.3) that confers pH-dependent solubility, enables zinc coordination in carbonic anhydrase active sites with picomolar affinity, and provides hydrogen-bond donor capacity (1–2 donors). [1] In contrast, the target compound's N,N-dimethyl substitution eliminates the acidic proton entirely—yielding a single pKₐ (~−0.05 to 3.07 for the quinoline nitrogen only)—abolishes hydrogen-bond donor capability (0 donors), and precludes the canonical sulfonamide-Zn²⁺ coordination geometry essential for carbonic anhydrase inhibition. [1][2] These properties carry direct consequences: a scientist substituting this compound with a primary sulfonamide analog would inadvertently introduce pH-dependent ionization artifacts in solubility and permeability assays, alter target engagement profiles in enzyme inhibition screens, and change the metabolic soft-spot landscape in ADME studies. The quantitative evidence detailed below makes these differentiation dimensions explicit. [3]

Quantitative Differentiation Evidence for 7-Chloro-N,N,4-trimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 1222859-26-8) vs. Primary and Secondary Sulfonamide Comparator Compounds


Ionization Behavior: Single pKₐ in Tertiary Sulfonamide vs. Dual pKₐ in Primary Sulfonamide Analogs

The target compound, as an N,N-dimethylsulfamoylquinoline (tertiary sulfonamide), exhibits only a single ionization constant corresponding to the quinoline ring nitrogen (pKₐ range: −0.05 to 3.07 across positional isomers), whereas primary quinolinesulfonamide analogs possess two distinct pKₐ values: one for the quinoline N-ring (−0.31 to 3.36) and a second acidic pKₐ for the -SO₂NH₂ group (8.89–10.34). [1] This means the target compound remains un-ionized at the sulfonamide moiety across the full physiological pH range, while primary sulfonamide analogs undergo deprotonation at pH > ~8.9, transitioning to an anionic species. The absence of the second pKₐ eliminates pH-dependent speciation artifacts in aqueous solubility and logD determinations. [1]

pKa ionization pH-dependent solubility quinoline sulfonamide tertiary sulfonamide

Hydrogen-Bond Donor/Acceptor Profile: Zero H-Bond Donors in Target vs. 1–2 Donors in Primary and Secondary Sulfonamide Analogs

The N,N-dimethyl substitution on the sulfonamide nitrogen eliminates all hydrogen-bond donor (HBD) capacity in the target compound, yielding a computed HBD count of zero. In contrast, the closest primary sulfonamide analog (7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide, CAS 1222859-24-6) possesses 1–2 HBDs (from -SO₂NH₂), and secondary sulfonamide analogs such as 7-chloro-4-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-6-sulfonamide possess 1 HBD (from -SO₂NH-aryl). This difference directly impacts predicted membrane permeability (fewer HBDs generally correlate with higher passive permeability per Lipinski's Rule of 5) and alters molecular recognition: the target compound cannot act as an H-bond donor in target binding pockets, unlike primary sulfonamides that donate a hydrogen bond from the sulfonamide NH to the protein backbone or active-site water networks. [1]

hydrogen bond donor LogP permeability molecular recognition tertiary sulfonamide

Carbonic Anhydrase Binding Competence: Tertiary Sulfonamides Lose the Canonical Zinc-Coordination Mechanism

Primary sulfonamides (R-SO₂NH₂) inhibit carbonic anhydrase (CA) by forming a coordination bond between the deprotonated sulfonamide nitrogen (R-SO₂NH⁻) and the catalytic Zn²⁺ ion in the enzyme active site, achieving affinities down to the picomolar range. [1] Both secondary sulfonamides (R-SO₂NHR') and tertiary sulfonamides (R-SO₂NR'R''), including the target compound, lack the requisite ionizable NH proton and consequently bind CA with dramatically reduced affinity—typically 10³- to 10⁶-fold weaker than their primary sulfonamide counterparts—via a distinct, non-canonical binding mode involving the neutral nitrogen lone pair. [1][2] This fundamental mechanistic difference means the target compound cannot serve as a CA inhibitor scaffold, whereas primary sulfonamide analogs in the same quinoline series retain this capability. The binding profile of secondary sulfonamides as a function of pH shows the same U-shape dependence seen for primary sulfonamides, confirming that the binding mechanism, though weakened, is structurally conserved for secondary but not tertiary congeners. [1]

carbonic anhydrase zinc coordination sulfonamide binding tertiary sulfonamide enzyme inhibition

Diuretic Activity SAR: N-Substitution on the Sulfonamide Profoundly Modulates In Vivo Diuretic Potency in Rats

In the foundational SAR study by Zubkov et al. (2012), a series of N-aryl-7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamides were evaluated for diuretic activity in rats. [1] The unsubstituted sulfonanilide (7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonanilide) was identified as the most active compound in the series, while introduction of ortho-substituents on the N-aryl ring progressively diminished diuretic efficacy. [1] This establishes a clear precedent: the nature of the substituent on the sulfonamide nitrogen is a critical determinant of in vivo diuretic activity within this scaffold. Although the target compound was not directly tested in the Zubkov study, its N,N-dimethyl substitution represents a sterically compact, electron-donating dialkyl motif that differs fundamentally from the N-aryl substituents examined—both in terms of conformational flexibility, electronic character (σₘ for -N(CH₃)₂ ≈ −0.15 vs. -NHPh ≈ −0.02), and lack of aromatic π-stacking potential. [1] Extrapolating from the established SAR, the N,N-dimethyl tertiary sulfonamide would be predicted to exhibit a diuretic profile distinct from both the unsubstituted sulfonanilide (most potent) and ortho-substituted N-aryl analogs (attenuated activity). [1]

diuretic thiazide-like structure-activity relationship rat diuresis model N-aryl sulfonamide

Metabolic Stability: N,N-Dimethylsulfonamide Resistance to N-Dealkylation vs. N-Alkyl Secondary Sulfonamide Lability

Secondary sulfonamides bearing N-alkyl substituents (e.g., N-methyl, N-ethyl, N-tert-butyl) are susceptible to cytochrome P450-mediated N-dealkylation, a major Phase I metabolic pathway that can generate the primary sulfonamide metabolite and an aldehyde byproduct. [1] In contrast, N,N-dialkyl tertiary sulfonamides such as the target compound exhibit greater metabolic resistance to this pathway because N-dealkylation of a tertiary sulfonamide produces a secondary sulfonamide that is itself a distinct chemical entity, and the steric shielding of the sulfonamide nitrogen by two methyl groups reduces CYP450 access. [2] While the N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (a secondary sulfonamide comparator listed in BRENDA as an enzyme ligand) contains a metabolically labile N-tert-butyl group susceptible to oxidative dealkylation, the N,N-dimethyl substitution on the target compound eliminates this soft spot. [3] The patent literature on secondary/tertiary sulfonamides confirms that this structural feature is leveraged deliberately to improve metabolic stability in lead optimization campaigns across multiple therapeutic areas including CNS and inflammation. [2]

metabolic stability N-dealkylation CYP450 tertiary sulfonamide ADME

Lipophilicity Shift: Predicted logP Increase of ~0.5–1.0 Units for N,N-Dimethyl vs. Primary Sulfonamide on the Same Quinoline Core

The replacement of a primary sulfonamide (-SO₂NH₂) with an N,N-dimethylsulfonamide (-SO₂N(CH₃)₂) on the quinoline core is predicted to increase the octanol-water partition coefficient (logP) by approximately 0.5–1.0 log units, based on the π-value contribution of the two N-methyl groups. [1] This lipophilicity enhancement arises from the replacement of two polar N-H bonds with two non-polar N-CH₃ groups, which reduces the compound's aqueous solubility and increases its affinity for hydrophobic environments. Computational predictions for the target compound estimate logP in the range of 1.5–2.5 (depending on the algorithm employed), whereas the primary sulfonamide analog (7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide, CAS 1222859-24-6) is predicted to have a logP ~0.5–1.0 units lower. This shift carries practical consequences: the target compound is expected to exhibit higher passive membrane permeability and greater plasma protein binding compared to the primary sulfonamide analog, which may be advantageous for intracellular target engagement but potentially detrimental for renal clearance-dependent diuretic mechanisms. [1]

logP lipophilicity N,N-dimethylsulfonamide physicochemical properties permeability

Recommended Scientific and Industrial Application Scenarios for 7-Chloro-N,N,4-trimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (CAS 1222859-26-8)


Nav1.7 Inhibitor Lead Optimization: Tertiary Sulfonamide Probe for Selectivity Profiling Against Cardiac Nav1.5

The dihydroquinoline-6-sulfonamide scaffold is established in the patent literature as a privileged chemotype for voltage-gated sodium channel Nav1.7 inhibition, a validated target for pain disorders. [1] The target compound's N,N-dimethyl tertiary sulfonamide group, which lacks carbonic anhydrase inhibitory activity, makes it an ideal selectivity probe for distinguishing Nav1.7-mediated pharmacology from off-target effects driven by primary sulfonamide CA inhibition—a common confounding factor in sulfonamide-containing Nav inhibitor programs. [2] Researchers should deploy this compound alongside primary sulfonamide analogs in Nav1.7/Nav1.5 selectivity panels (automated patch-clamp electrophysiology) to isolate the contribution of the sulfonamide substitution pattern to isoform selectivity and cardiac safety margins.

Diuretic Drug Discovery: SAR Probe for Mapping N-Substituent Effects on Electrolyte Excretion Patterns

The Zubkov et al. (2012) study established that N-aryl substitution on 7-chloro-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide modulates diuretic potency in rats, but the N,N-dialkyl substitution space remains unexplored. [3] The target compound, with its compact N,N-dimethyl group, can serve as a key SAR probe to test whether dialkyl substitution on the sulfonamide nitrogen enhances, preserves, or abolishes diuretic activity relative to the most active N-phenyl (sulfonanilide) benchmark. Recommended protocol: comparative 5-hour urine output measurement in hydrated Wistar rats (oral administration, 10–30 mg/kg dose range), with parallel monitoring of urinary Na⁺, K⁺, and Cl⁻ excretion, benchmarked against hydrochlorothiazide (2.5 mg/kg) as a positive control.

CNS-Penetrant Sulfonamide Screening Cascades: Leveraging Zero H-Bond Donor Profile for Blood-Brain Barrier Permeability

The absence of hydrogen-bond donor capacity (0 HBDs) in the target compound, combined with its modest molecular weight (300.76 Da) and moderate predicted lipophilicity (clogP ~1.5–2.5), aligns favorably with established CNS drug-likeness criteria (typically HBD ≤ 3, MW ≤ 400, clogP 1–4). [4] For neuroscience-focused screening programs exploring quinoline-based sulfonamides, this compound offers a structurally distinct entry point compared to primary and secondary sulfonamide analogs that carry 1–2 HBDs. The compound is well-suited for parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 transwell permeability screens to experimentally validate the predicted permeability advantage of the tertiary sulfonamide over primary sulfonamide comparators.

ADME Soft-Spot Identification: Metabolic Stability Comparison of Tertiary vs. Secondary Sulfonamides in Hepatocyte Assays

The target compound's N,N-dimethylsulfonamide motif provides a predicted metabolic stability advantage over secondary N-alkyl sulfonamide analogs due to reduced susceptibility to CYP450-mediated N-dealkylation. [5] A head-to-head intrinsic clearance comparison in cryopreserved human, rat, and mouse hepatocytes between the target compound and a secondary sulfonamide comparator such as N-tert-butyl-1,4-dimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide (a BRENDA-listed ligand) can experimentally validate this prediction. [6] Metabolite identification via LC-MS/MS following hepatocyte incubation will further clarify whether the N,N-dimethyl group redirects metabolism away from the sulfonamide nitrogen toward the quinoline core (e.g., 7-chloro displacement, 4-methyl oxidation), providing actionable data for lead optimization strategies.

Quote Request

Request a Quote for 7-Chloro-N,N,4-trimethyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.